molecular formula C11H7Cl2N3O2 B3289542 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid CAS No. 858955-38-1

6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B3289542
CAS No.: 858955-38-1
M. Wt: 284.09 g/mol
InChI Key: IFNGRCNEIXJJOA-UHFFFAOYSA-N
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Description

6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative with significant potential in various scientific and industrial applications. This compound features a pyrimidine ring substituted with an amino group, a chloro group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chlorophenylamine and chloroacetic acid.

  • Reaction Steps: The initial step involves the formation of an intermediate through a condensation reaction between the starting materials. Subsequent cyclization and chlorination steps lead to the formation of the pyrimidine ring.

  • Purification: The final product is purified using crystallization or chromatography techniques.

Industrial Production Methods:

  • Scale-Up: The synthetic route is adapted for large-scale production, ensuring cost-effectiveness and efficiency.

  • Catalysts: Various catalysts may be employed to enhance reaction rates and yields.

  • Environmental Considerations: Efforts are made to minimize waste and environmental impact during production.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed.

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the compound.

  • Reduction Products: Alcohols derived from the carboxylic acid group.

  • Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid: Lacks the chloro group at the 5-position.

  • 5-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid: Lacks the amino group at the 6-position.

Uniqueness: The presence of both amino and chloro groups on the pyrimidine ring makes this compound unique, providing it with distinct chemical properties and reactivity compared to its analogs.

This detailed overview highlights the significance of 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid in various fields, showcasing its versatility and potential applications

Properties

IUPAC Name

6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O2/c12-6-3-1-5(2-4-6)10-15-8(11(17)18)7(13)9(14)16-10/h1-4H,(H,17,18)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNGRCNEIXJJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=N2)N)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676909
Record name 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858955-38-1
Record name 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-amino-2-(4-chlorophenyl)-4-pyrimidinecarboxylic acid (i.e. the product of Step B) (75 g, 300 mmol) in N,N-dimethylformamide (300 mL) at 50° C. was added portionwise N-chlorosuccinimide (44.1 g, 330 mmol). The temperature of the reaction mixture increased exothermically to 65° C. Then the reaction mixture was heated at 55° C. for 3 h. Additional N-chlorosuccinimide (14 g, 90 mmol) was added portionwise, and the reaction mixture was maintained at 55° C. for 30 minutes. After the reaction mixture was cooled water was added. The resulting solid was isolated by filtration, washed with water, dissolved in ethyl acetate, washed with water and dried. The solvent was removed using a rotary evaporator to afford the title product, a compound of the present invention, as a tan solid (73.68 g).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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